4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
- This compound is also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . Its chemical formula is C₁₃H₁₃NO , and its molecular weight is 199.25 g/mol .
- Appearance: It appears as white to pale yellow crystalline solid.
- Solubility: It dissolves in various organic solvents (such as alcohols, ethers, and chlorinated hydrocarbons) but has limited solubility in water.
Preparation Methods
- Synthesis involves the following steps:
- React 2,5-dimethylpyrrole with benzaldehyde to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.
- Reduce 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde using trimethylborane to obtain 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Trimethylborane (for reduction).
- Major products: The final compound itself, as well as intermediates during synthesis.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Used in the development of new materials.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely interacts with specific molecular targets or pathways to exert its effects.
Comparison with Similar Compounds
- Similar compounds include:
2-(1H-pyrazol-1-yl)pyridine: Used in Rh(iii)-catalyzed C–H bond functionalization.
5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole: Synthesized by introducing an amino group at the 2-position of mercaptobenzimidazole and then adding a pyrrole ring via nucleophilic substitution.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Another related compound.
Remember that this compound’s applications and properties may continue to evolve as research progresses
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-propyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4OS/c1-2-7-14-15(23-17(19-14)21-11-5-6-12-21)16(22)18-8-13-20-9-3-4-10-20/h3-6,9-12H,2,7-8,13H2,1H3,(H,18,22) |
InChI Key |
PLUARWKFIQPMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
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